

Thiazole-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Thiazole-2-carboxylic acid

Cat. No.: B082198

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CAS Number: 14190-59-1

This technical guide provides an in-depth overview of **Thiazole-2-carboxylic acid**, a pivotal heterocyclic compound in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, experimental protocols for its synthesis, and its significant roles in various biological pathways.

Core Properties and Data

Thiazole-2-carboxylic acid, with the CAS number 14190-59-1, is a versatile building block in medicinal chemistry.^[1] Its fundamental properties are summarized below, offering a clear comparison of its key characteristics.

Property	Value	Reference(s)
CAS Number	14190-59-1	[2][3]
Molecular Formula	C ₄ H ₃ NO ₂ S	[2][3][4]
Molecular Weight	129.14 g/mol	[2][4][5]
Melting Point	91.6-118 °C	[3][6]
Boiling Point (Predicted)	310.6 ± 25.0 °C	[6]
Appearance	White to off-white to light yellow to beige powder or crystals	[1][2][4]
Solubility	Slightly soluble in water	[6][7]
Storage Temperature	2-8 °C or -20°C	[2][3][8]

Synthesis of Thiazole-2-carboxylic Acid

A general and accessible method for the synthesis of **Thiazole-2-carboxylic acid** involves the hydrolysis of its corresponding ethyl ester.[4][9] This procedure is a foundational technique for obtaining the carboxylic acid derivative for further use in research and development.

Experimental Protocol: Hydrolysis of Ethyl 2-Thiazolecarboxylate

Objective: To synthesize **Thiazole-2-carboxylic acid** via the hydrolysis of ethyl 2-thiazolecarboxylate.

Materials:

- Ethyl 2-thiazolecarboxylate
- 2N aqueous Potassium Hydroxide (KOH) solution
- Ethanol

- 2N Hydrochloric Acid (HCl)

Procedure:

- Dissolve ethyl 2-thiazolecarboxylate in ethanol.
- Add a 5-fold molar excess of 2N aqueous KOH solution to the ethanolic solution.
- Stir the reaction mixture at room temperature for 2 hours.
- After 2 hours, acidify the mixture by adding an equivalent amount of 2N HCl.
- Allow the acidified mixture to stand overnight.
- Collect the precipitated needle-like crystals of **Thiazole-2-carboxylic acid** by filtration.

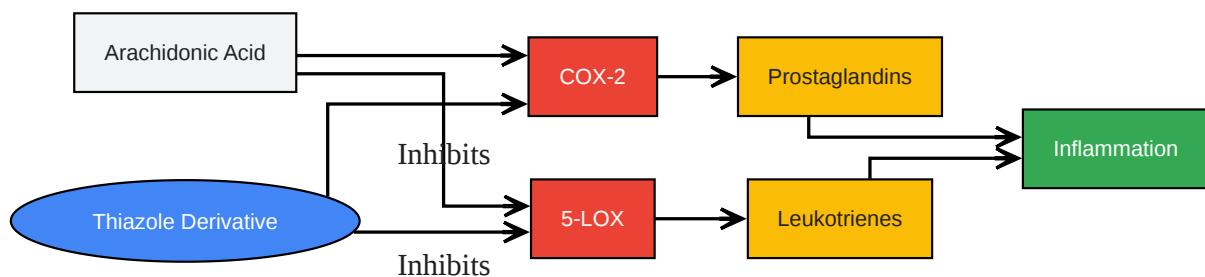
Expected Outcome: The procedure yields **Thiazole-2-carboxylic acid** as a crystalline solid.

Biological Significance and Signaling Pathways

Thiazole-2-carboxylic acid and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The thiazole nucleus is a key structural component in numerous pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Anti-inflammatory Activity: Inhibition of COX-2 and 5-LOX

Thiazole derivatives have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. By inhibiting these enzymes, they effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

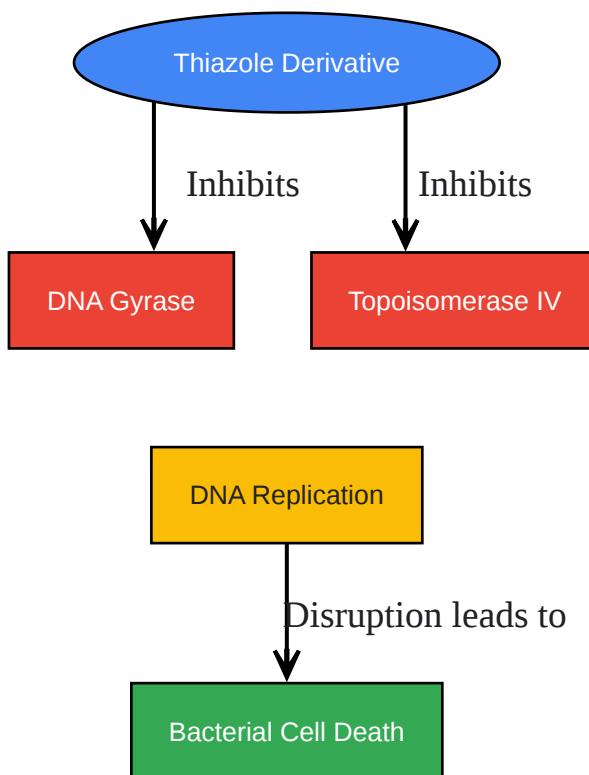


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Caption: Dual Inhibition of COX-2 and 5-LOX by Thiazole Derivatives.

Antimicrobial Mechanism: Targeting Bacterial Enzymes

The antimicrobial efficacy of certain thiazole-containing compounds stems from their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

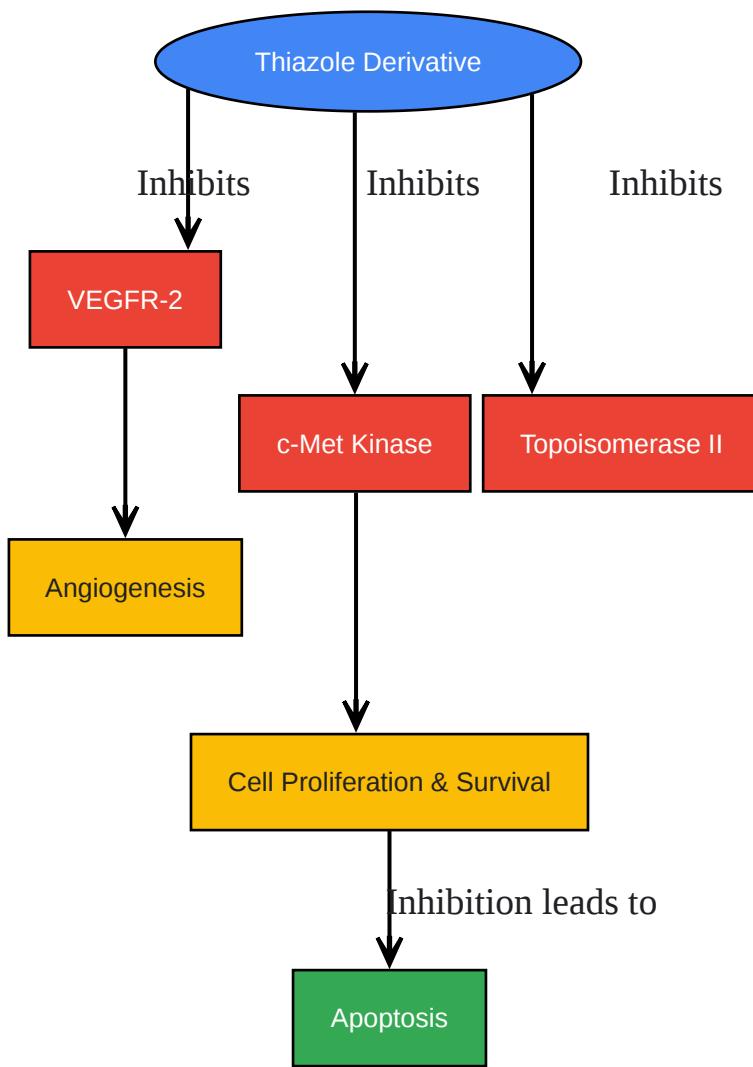


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Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Anticancer Potential: Targeting Key Signaling Pathways

The development of thiazole derivatives as anticancer agents is a burgeoning area of research. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including receptor tyrosine kinases like VEGFR-2 and c-Met, as well as enzymes like topoisomerase II.



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Caption: Multi-target Inhibition by Anticancer Thiazole Derivatives.

Applications in Research and Drug Development

Thiazole-2-carboxylic acid is a valuable intermediate in the synthesis of a wide array of compounds.[2][6][9] Its applications span across several key industrial and research sectors:

- Pharmaceuticals: It serves as a crucial starting material for the synthesis of various biologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties.[1][10][11][12][13] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[10][13]
- Agrochemicals: This compound is utilized in the development of novel pesticides and herbicides.[2][6][9]
- Dyestuff: It is an important intermediate in the synthesis of various dyes.[2][6][9]
- Organic Synthesis: As a versatile building block, it is widely used in the construction of more complex heterocyclic systems.[2][6][9]

Conclusion

Thiazole-2-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its presence in a multitude of biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and biological roles, serving as a valuable resource for researchers dedicated to advancing the fields of chemistry and medicine. The continued exploration of this and related thiazole derivatives holds great promise for the discovery of novel therapeutics.

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- To cite this document: BenchChem. [Thiazole-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082198#thiazole-2-carboxylic-acid-cas-number-and-properties]

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